molecular formula C11H13Br B6196136 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene CAS No. 2680537-03-3

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene

Cat. No.: B6196136
CAS No.: 2680537-03-3
M. Wt: 225.1
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Description

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The bromomethyl group at the 6th position and the methyl group at the 4th position of the indene ring make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene typically involves the bromomethylation of 4-methyl-2,3-dihydro-1H-indene. One common method is the reaction of 4-methyl-2,3-dihydro-1H-indene with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like acetone or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: The primary product is 4-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-4-methyl-2,3-dihydro-1H-indene
  • 6-(iodomethyl)-4-methyl-2,3-dihydro-1H-indene
  • 4-methyl-2,3-dihydro-1H-indene

Uniqueness

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and valuable for various applications.

Properties

CAS No.

2680537-03-3

Molecular Formula

C11H13Br

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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